molecular formula C26H25ClN6O B2948362 N-(4-chlorophenethyl)-3-(9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide CAS No. 1207016-65-6

N-(4-chlorophenethyl)-3-(9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide

Cat. No.: B2948362
CAS No.: 1207016-65-6
M. Wt: 472.98
InChI Key: BKYHFMMVGWSHQF-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-3-(9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core. This scaffold is characterized by fused pyrazole, triazole, and pyrazine rings, which are substituted at the 9-position with a 2,5-dimethylphenyl group and at the 3-position with a propanamide side chain. The amide nitrogen is further functionalized with a 4-chlorophenethyl moiety.

Properties

CAS No.

1207016-65-6

Molecular Formula

C26H25ClN6O

Molecular Weight

472.98

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide

InChI

InChI=1S/C26H25ClN6O/c1-17-3-4-18(2)21(15-17)22-16-23-26-30-29-24(32(26)13-14-33(23)31-22)9-10-25(34)28-12-11-19-5-7-20(27)8-6-19/h3-8,13-16H,9-12H2,1-2H3,(H,28,34)

InChI Key

BKYHFMMVGWSHQF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCCC5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-chlorophenethyl)-3-(9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and therapeutic implications based on current research findings.

Synthesis

The compound was synthesized through a multi-step process involving the reaction of various heterocyclic precursors. The synthesis route typically includes the formation of the pyrazolo-triazole core followed by the introduction of substituents such as 4-chlorophenethyl and 2,5-dimethylphenyl groups. This synthetic approach allows for the modulation of biological activity by altering substituent positions and electronic properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that triazole derivatives can inhibit key proteins involved in cancer cell proliferation. The Polo-like kinase 1 (Plk1) pathway is a target for many compounds due to its role in cell cycle regulation and cancer progression. Inhibitors targeting Plk1 have been explored extensively for their therapeutic potential against various cancers .

Antifungal and Antitubercular Activity

In vitro studies have demonstrated that derivatives of pyrazole scaffolds possess antifungal and antitubercular activities. For instance, certain pyrazole derivatives were found to be effective against pathogenic strains of fungi and Mycobacterium tuberculosis. This suggests that this compound may also exhibit similar properties due to its structural similarities with known active compounds .

Case Studies

  • Inhibition of Plk1 : A study characterized a series of triazole-based inhibitors that showed promising results in inhibiting Plk1 activity with IC50 values in the low micromolar range. These findings underscore the potential of triazole-containing compounds in cancer therapeutics.
    CompoundIC50 (μM)Activity
    Compound A14.74 ± 0.48Moderate
    Compound B4.38 ± 0.41High
    Compound C>50Low
  • Antifungal Testing : Various pyrazole derivatives were screened against four pathogenic fungi strains with some exhibiting very good antifungal activity. The results suggest that modifications to the core structure can enhance bioactivity against fungal infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and inferred pharmacological implications.

Structural Analogues

Key structural differences lie in the substituents on the aryl groups and the amide side chain. Below is a comparative table:

Compound Name Core Structure Aryl Substituent (Position 9) Amide Side Chain Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: N-(4-chlorophenethyl)-3-(9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide Pyrazolo-triazolo-pyrazine 2,5-Dimethylphenyl 4-Chlorophenethyl C₂₉H₂₆ClN₇O* 524.02 (calculated) Electron-withdrawing Cl may enhance metabolic stability; dimethyl groups modulate steric bulk.
3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[4-(trifluoromethyl)benzyl]propanamide Pyrazolo-triazolo-pyrazine 3,4-Dimethylphenyl 4-(Trifluoromethyl)benzyl C₂₆H₂₃F₃N₆O 492.505 Trifluoromethyl group increases lipophilicity; meta/para-dimethyl substitution alters ring electronics.
3-[9-(2,5-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[2-(trifluoromethyl)benzyl]propanamide Pyrazolo-triazolo-pyrazine 2,5-Dimethylphenyl 2-(Trifluoromethyl)benzyl C₂₆H₂₃F₃N₆O 492.505 Ortho-trifluoromethyl may hinder rotational freedom; same aryl as target.

*Calculated using ChemDraw based on structural similarity to .

Substituent Effects

  • In contrast, the 3,4-dimethylphenyl group () may enhance π-stacking due to para-substitution . Trifluoromethyl vs.
  • Amide Side Chain :

    • The 4-chlorophenethyl moiety (target) offers a flexible linker, whereas benzyl groups () provide rigidity. The ortho-substituted trifluoromethyl group () may sterically hinder target engagement compared to the para-substituted analog .

Hypothetical Pharmacological Implications

  • Pyrazolo-triazolo-pyrimidines () exhibit kinase inhibitory activity, suggesting that the pyrazolo-triazolo-pyrazine core may similarly target ATP-binding pockets .
  • The trifluoromethyl group in analogs () is associated with enhanced metabolic stability due to resistance to oxidative degradation .

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